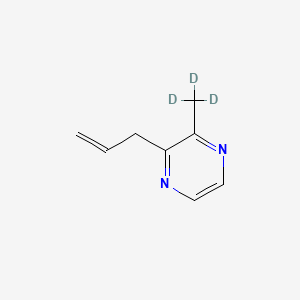

2-Allyl-3-methylpyrazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C8H10N2 |

|---|---|

Poids moléculaire |

137.20 g/mol |

Nom IUPAC |

2-prop-2-enyl-3-(trideuteriomethyl)pyrazine |

InChI |

InChI=1S/C8H10N2/c1-3-4-8-7(2)9-5-6-10-8/h3,5-6H,1,4H2,2H3/i2D3 |

Clé InChI |

AQCVFCFCPBWGSY-BMSJAHLVSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1=NC=CN=C1CC=C |

SMILES canonique |

CC1=NC=CN=C1CC=C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Allyl-3-methylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Allyl-3-methylpyrazine-d3, a deuterated derivative of the potent aroma compound 2-allyl-3-methylpyrazine. This isotopically labeled molecule is a valuable tool for a range of applications, including metabolic studies, flavor analysis, and as an internal standard in quantitative mass spectrometry-based assays. This document outlines a plausible synthetic route, detailed experimental protocols based on analogous reactions, and expected characterization data.

Introduction

2-Allyl-3-methylpyrazine is a heterocyclic aromatic compound known for its nutty, roasted, and green aroma profile, making it a significant component in the flavor and fragrance industry. The introduction of a deuterium-labeled methyl group (d3) provides a stable isotopic marker that allows for precise tracking and quantification in complex biological and chemical systems without altering the fundamental chemical properties of the molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available 2,3-dimethylpyrazine (B1216465). The proposed synthetic pathway involves an initial allylation of 2,3-dimethylpyrazine to form 2-allyl-3-methylpyrazine, followed by a selective deuteration of the remaining methyl group.

Synthetic Pathway

physical properties of deuterated 2-Allyl-3-methylpyrazine

An In-depth Technical Guide to the Physical Properties of Deuterated 2-Allyl-3-methylpyrazine

This guide provides a comprehensive overview of the physical properties, synthesis, and characterization of deuterated 2-Allyl-3-methylpyrazine. It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound. While specific experimental data for the deuterated form is limited, this document compiles available information for the parent compound and structurally similar molecules to provide a thorough reference.

Physical and Chemical Properties

| Property | 2-Allyl-3-methylpyrazine | 2-Ethyl-3-methylpyrazine (B101031) | 2-Butyl-3-methylpyrazine | 2-Isobutyl-3-methylpyrazine |

| Molecular Formula | C₈H₁₀N₂ | C₇H₁₀N₂ | C₉H₁₄N₂ | C₉H₁₄N₂ |

| Molecular Weight | 134.18 g/mol | 122.17 g/mol [1][2] | 150.22 g/mol | 150.22 g/mol [3] |

| Boiling Point | Not available | 57 °C at 10 mmHg[2][4] | 212-214 °C at 760 mmHg (est.)[5] | 199-201 °C at 760 mmHg[6] |

| Density | Not available | 0.987 g/mL at 25 °C[4] | Not available | Not available |

| Refractive Index | Not available | n20/D 1.503[4] | Not available | Not available |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of deuterated 2-Allyl-3-methylpyrazine. These protocols are based on established methods for the synthesis and analysis of deuterated alkylpyrazines.[7][8][9]

Synthesis of Deuterated 2-Allyl-3-methylpyrazine

The synthesis of deuterated 2-Allyl-3-methylpyrazine can be achieved through a multi-step process involving the initial synthesis of the non-deuterated pyrazine (B50134) followed by a deuteration step. One possible route is the deuteration of the methyl group.

Objective: To synthesize 2-Allyl-3-(methyl-d₃)-pyrazine.

Materials:

-

Allyl bromide

-

Sodium hydride (NaH)

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Synthesis of 2-Allyl-3-methylpyrazine:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,3-dimethylpyrazine in anhydrous THF to the flask.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add allyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-Allyl-3-methylpyrazine.

-

-

Deuteration of the Methyl Group:

-

A common synthetic route involves starting with 2,3-dimethylpyrazine, performing an allylation reaction using allyl bromide in the presence of a base to yield 2-Allyl-3-methylpyrazine, and then employing deuterated reagents like deuterated methyl iodide for the final product.[10]

-

Alternatively, a Grignard reaction approach can be used. This involves the chlorination of an alkylpyrazine to an alkylchloropyrazine, followed by a nucleophilic coupling with a deuterium-labeled alkyl magnesium halide (Grignard reagent).[8]

-

Characterization of Deuterated 2-Allyl-3-methylpyrazine

The successful synthesis and purity of the deuterated compound must be confirmed through various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. In the case of 2-Allyl-3-(methyl-d₃)-pyrazine, the singlet corresponding to the methyl protons should be absent or significantly reduced in intensity. The characteristic signals for the allyl group and the pyrazine ring protons should be present.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium (B1214612) nucleus. A signal in the deuterium NMR spectrum at the chemical shift corresponding to the methyl group confirms the successful incorporation of deuterium.

-

¹³C NMR: The carbon NMR spectrum can further confirm the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight of the compound and to assess its purity. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) that is three mass units higher than the non-deuterated 2-Allyl-3-methylpyrazine due to the presence of three deuterium atoms. The fragmentation pattern can also provide structural information.

3. Infrared (IR) Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum can be used to identify the functional groups present in the molecule. The C-H stretching vibrations of the methyl group (around 2900-3000 cm⁻¹) in the non-deuterated compound will be replaced by C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹) in the deuterated analogue.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of deuterated 2-Allyl-3-methylpyrazine.

Caption: Synthetic and characterization workflow for deuterated 2-Allyl-3-methylpyrazine.

Biological Activity

Alkylpyrazines are a class of naturally occurring compounds found in various raw and roasted foods, contributing significantly to their aroma and flavor.[11] Beyond their sensory properties, several alkylpyrazines have demonstrated antimicrobial activity against a range of bacteria and fungi.[12][13][14] For instance, 2,5-dimethylpyrazine (B89654) has shown efficacy against E. coli, and 2-ethyl-3-methylpyrazine has exhibited inhibitory effects against the plant pathogen Ralstonia solanacearum.[12] The antimicrobial action of alkylpyrazines is thought to be related to their hydrophobicity.[12] While specific biological studies on deuterated 2-Allyl-3-methylpyrazine are not widely reported, the parent compound and other alkylpyrazines are recognized as safe for use as flavoring agents in food.[12] The deuterated form is primarily of interest for use as an internal standard in metabolic studies and for quantifying the parent compound in various matrices using isotope dilution assays.

References

- 1. 2-ETHYL-3-METHYLPYRAZINE [ventos.com]

- 2. 2-Ethyl-3-methylpyrazine CAS#: 15707-23-0 [m.chemicalbook.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. 2-Ethyl-3-methylpyrazine = 98 , FCC, FG 15707-23-0 [sigmaaldrich.com]

- 5. 2-butyl-3-methyl pyrazine, 15987-00-5 [thegoodscentscompany.com]

- 6. 2-isobutyl-3-methyl pyrazine, 13925-06-9 [thegoodscentscompany.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buy 2-Allyl-3-methylpyrazine-d3 (EVT-12501829) [evitachem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 2-Allyl-3-methylpyrazine-d3

This technical guide provides a comprehensive overview of 2-Allyl-3-methylpyrazine-d3, a deuterated derivative of the flavor and aroma compound 2-Allyl-3-methylpyrazine. This guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for analytical and metabolic studies.

Commercial Availability

This compound is a specialized chemical available from a limited number of commercial suppliers that focus on isotopically labeled compounds for research purposes. The following table summarizes the available information on commercial suppliers for this product.

| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |

| MedChemExpress (MCE) | HY-155912S | 1335436-12-8 | Not specified | Inquire |

| EvitaChem | EVT-12501829 | 1335436-12-8 | Not specified | Inquire |

Note: Purity and available quantities are typically available upon request from the supplier. It is recommended to contact the suppliers directly for the most up-to-date information and to request a certificate of analysis.

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process that includes the formation of the pyrazine (B50134) ring, introduction of the allyl and methyl groups, and a final deuteration step.[1] A common synthetic route starts with a commercially available pyrazine derivative, such as 2,3-dimethylpyrazine (B1216465).[1]

Representative Synthesis Protocol

This protocol is a representative example based on established pyrazine chemistry and may require optimization.

Step 1: Allylation of 2,3-dimethylpyrazine

This step is analogous to the synthesis of similar substituted pyrazines.

-

Materials:

-

2,3-dimethylpyrazine

-

n-Butyllithium (n-BuLi) in hexane

-

Allyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2,3-dimethylpyrazine (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-allyl-3-methylpyrazine.

-

Step 2: Deuteration of 2-Allyl-3-methylpyrazine

This step introduces the deuterium (B1214612) label onto the methyl group.

-

Materials:

-

2-Allyl-3-methylpyrazine (from Step 1)

-

Deuterated methyl iodide (CD3I)

-

Strong base (e.g., sodium hydride or lithium diisopropylamide)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

Dissolve 2-allyl-3-methylpyrazine (1 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Add the strong base (1.1 equivalents) portion-wise at a low temperature (e.g., 0 °C or -78 °C, depending on the base).

-

Stir the mixture for 30-60 minutes to allow for deprotonation.

-

Slowly add deuterated methyl iodide (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed until completion (monitor by TLC or GC-MS).

-

Quench the reaction carefully with a proton source (e.g., methanol (B129727) or water).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or distillation.

-

Quality Control and Characterization

The identity, purity, and isotopic enrichment of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR to confirm the overall structure and the disappearance of the signal corresponding to the methyl protons.

-

²H NMR to confirm the presence and position of the deuterium label.

-

¹³C NMR to confirm the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

To confirm the molecular weight of the deuterated compound and to determine the isotopic enrichment by analyzing the molecular ion cluster.

-

Logical Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for the procurement and quality control of a deuterated standard like this compound for research applications.

Caption: Procurement and QC Workflow for Deuterated Standards.

References

An In-depth Technical Guide to 2-Allyl-3-methylpyrazine-d3 (CAS: 1335436-12-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Allyl-3-methylpyrazine-d3, a deuterated isotopologue of the volatile organic compound 2-Allyl-3-methylpyrazine. This document is intended for an audience of researchers, scientists, and professionals in drug development who are interested in the synthesis, analysis, and potential applications of this and related compounds.

Introduction

This compound is a stable, isotopically labeled compound that serves as an invaluable tool in various scientific disciplines, particularly in the fields of drug metabolism and pharmacokinetic (DMPK) studies.[1][2] The incorporation of deuterium (B1214612) atoms into the methyl group provides a distinct mass signature, allowing for its use as an internal standard in quantitative mass spectrometry-based assays.[2][3][4][5] This enables the precise and accurate measurement of the unlabeled parent compound, 2-Allyl-3-methylpyrazine, in complex biological matrices. The parent compound belongs to the class of alkylpyrazines, which are heterocyclic aromatic compounds known for their significant contributions to the flavor and aroma of many foods and beverages.[6][7] Some alkylpyrazines have also been investigated for their potential biological activities, including antimicrobial properties.[8][9][10]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively available in the public domain. However, data for the parent compound, 2-Allyl-3-methylpyrazine, and related pyrazines can provide valuable insights. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C8H7D3N2 | N/A |

| Molecular Weight | 137.20 g/mol | [11] |

| CAS Number | 1335436-12-8 | [1][12] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds |

| Boiling Point | Not available for the deuterated form. For 2-Ethyl-3-methylpyrazine: 57 °C @ 10.00 mm Hg | [13] |

| Solubility | Expected to be soluble in organic solvents. | Inferred from related compounds |

| Spectroscopic Technique | Expected Characteristics |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 137. Fragmentation patterns would be similar to the unlabeled compound, with key fragments shifted by +3 m/z units if they retain the deuterated methyl group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum will be similar to the parent compound, but the singlet corresponding to the methyl protons will be absent. The integration of the remaining proton signals will be consistent with the structure. ²H (Deuterium) NMR: A signal corresponding to the deuterium atoms in the methyl group would be observed. ¹³C NMR: The carbon of the deuterated methyl group will exhibit a characteristic multiplet due to coupling with deuterium. |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, a general and effective method for the synthesis of deuterated alkylpyrazines has been described, which can be adapted for this specific compound.[3][4][5] The proposed synthetic route involves a two-step process: the synthesis of the parent compound, 2-Allyl-3-methylpyrazine, followed by the introduction of the deuterium label.

Proposed Synthesis of 2-Allyl-3-methylpyrazine (Parent Compound)

A plausible route for the synthesis of 2-Allyl-3-methylpyrazine starts from the commercially available 2,3-dimethylpyrazine (B1216465).[14] The synthesis can be achieved through a selective allylation reaction.

Reaction: Deprotonation of one of the methyl groups of 2,3-dimethylpyrazine using a strong base like n-butyllithium (n-BuLi), followed by quenching with an allyl electrophile such as allyl bromide.[15]

Experimental Protocol (Adapted from a similar synthesis of a substituted pyrazine[15]):

-

Preparation: To a solution of 2,3-dimethylpyrazine (1 equivalent) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), add n-butyllithium (1 equivalent) at room temperature.

-

Deprotonation: Stir the resulting dark red mixture vigorously for 45 minutes.

-

Allylation: Cool the solution to -78 °C and add allyl bromide (1 equivalent) dropwise.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Proposed Synthesis of this compound

The deuteration of the methyl group can be achieved by adapting a well-established method for the synthesis of deuterium-labeled alkylpyrazines.[3][4][5] This involves the chlorination of a methyl group followed by a Grignard reaction with a deuterated methylating agent.

Reaction: This is a multi-step process. First, the parent compound is synthesized. A more direct, though likely more complex, approach would involve starting with a pyrazine (B50134) precursor that can be selectively deuterated before allylation. A more feasible approach based on the literature is to perform a Grignard reaction on a chlorinated precursor.

Experimental Protocol (Adapted from the general method for deuterated alkylpyrazines[3][4][5]):

-

Chlorination: Synthesize 2-allyl-3-chloromethylpyrazine. This can be a challenging step and may require specific reaction conditions to achieve regioselectivity.

-

Grignard Reaction: React the 2-allyl-3-chloromethylpyrazine with a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD3MgI).

-

Work-up and Purification: The reaction would be worked up in a similar manner to the parent compound synthesis, followed by purification to yield this compound.

An alternative and potentially more straightforward approach for the synthesis of the parent compound involves the condensation of a diamine with a dicarbonyl compound, a common method for pyrazine synthesis.

Caption: Proposed synthetic workflow for this compound.

Analytical Methodologies

The primary analytical technique for the identification and quantification of this compound, especially in complex mixtures, is Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

Experimental Protocol for GC-MS Analysis (General):

-

Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be used to isolate the analyte. The sample is typically spiked with a known amount of the deuterated internal standard (this compound).

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Injector: Split/splitless injection is typically employed.

-

Oven Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the stationary phase.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Analysis Mode: For quantification, selected ion monitoring (SIM) is used to monitor the characteristic ions of the analyte and the internal standard, enhancing sensitivity and selectivity.

-

Caption: General workflow for the quantitative analysis of pyrazines using GC-MS.

Biological Activity and Metabolism

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of 2-Allyl-3-methylpyrazine or its deuterated form. However, the broader class of alkylpyrazines has been reported to exhibit various biological activities. For instance, some alkylpyrazines have demonstrated antimicrobial properties against a range of bacteria and fungi.[8][9][10] The mechanism of action is not fully elucidated but may involve disruption of cell membranes or other essential cellular processes. Given these findings, it is plausible that 2-Allyl-3-methylpyrazine may also possess some degree of antimicrobial activity, though this would require experimental verification.

Metabolism

The metabolism of 2-Allyl-3-methylpyrazine has not been specifically studied. However, research on the metabolism of other alkyl- and alkoxy-substituted pyrazines in rats provides a likely metabolic fate.[11][16] The primary metabolic pathway for alkylpyrazines involves the oxidation of the alkyl side chains to their corresponding carboxylic acids.[11][16] These acidic metabolites are then often conjugated with glycine (B1666218) before being excreted in the urine.[11][16] Ring hydroxylation has also been observed, particularly when two adjacent alkyl groups are present.[11][16] Therefore, it is anticipated that 2-Allyl-3-methylpyrazine would be metabolized through oxidation of the allyl and/or methyl groups.

Caption: A proposed general metabolic pathway for 2-Allyl-3-methylpyrazine.

Conclusion

This compound is a valuable tool for researchers, particularly in the field of quantitative bioanalysis. While specific data on its synthesis, properties, and biological activity are limited, this guide provides a comprehensive overview based on established principles of pyrazine chemistry and the analysis of related compounds. The proposed synthetic routes and analytical methods offer a solid foundation for researchers working with this and similar isotopically labeled compounds. Further research is needed to fully characterize the biological profile and metabolic fate of 2-Allyl-3-methylpyrazine.

References

- 1. benchchem.com [benchchem.com]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microbial metabolism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Buy this compound (EVT-12501829) [evitachem.com]

- 15. 2-Diphenylphosphinomethyl-3-methylpyrazine [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

The Elusive Presence of 2-Allyl-3-methylpyrazine in Nature: A Technical Guide to Structurally Related Alkylpyrazines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylpyrazines are a significant class of nitrogen-containing heterocyclic compounds that are widespread in nature and are key contributors to the aroma and flavor of numerous foods. They are particularly associated with roasted, toasted, nutty, and earthy sensory characteristics. While the natural occurrence of many alkylpyrazines is well-documented, extensive research has not yielded evidence for the natural presence of 2-Allyl-3-methylpyrazine. This guide, therefore, addresses the apparent absence of this specific compound in natural sources and instead provides a comprehensive technical overview of structurally related and well-documented alkylpyrazines. This information is crucial for researchers in food science, flavor chemistry, and drug development who are investigating the sources, formation pathways, and analytical methodologies for this important class of compounds.

This guide will focus on commonly found alkylpyrazines such as 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine, 2-ethyl-3-methylpyrazine, and tetramethylpyrazine, which are prevalent in a variety of thermally processed foods like coffee, cocoa, and roasted nuts. We will delve into their quantitative distribution, the detailed experimental protocols for their analysis, and their biosynthetic pathways.

Quantitative Occurrence of Key Alkylpyrazines in Food

The concentration of alkylpyrazines in food is highly dependent on the food matrix, processing conditions such as temperature and time, and the presence of precursors like amino acids and reducing sugars. The following table summarizes the quantitative data for several key alkylpyrazines in various food products.

| Pyrazine (B50134) Derivative | Food Matrix | Concentration Range | Reference |

| 2-Methylpyrazine (B48319) | Roasted Coffee | 82.1 - 211.6 mg/kg | [1][2] |

| Turkish Coffee | Most abundant pyrazine | [3] | |

| Dark-roasted Perilla Seed Oil | Most abundant pyrazine (38.3% of total) | [4] | |

| 2,5-Dimethylpyrazine | Roasted Coffee | Second most abundant after 2-methylpyrazine | [1][2] |

| Light-roasted Perilla Seed Oil | Most predominant pyrazine | [4] | |

| Roasted Peanuts | Predominant aroma compound | [5] | |

| Cocoa Wort | Detected | [6] | |

| 2,6-Dimethylpyrazine | Roasted Coffee | Follows 2-methylpyrazine in abundance | [1][2] |

| Coffee | Present | [7] | |

| 2-Ethyl-3-methylpyrazine | Roasted Coffee | Low concentrations detected | [1][2] |

| 2-Ethyl-5-methylpyrazine | Roasted Coffee | Present | [1][2] |

| 2,3,5-Trimethylpyrazine (B81540) | Roasted Coffee | Present | [1][2] |

| Cocoa Wort | Detected | [6] | |

| Tetramethylpyrazine | Roasted Coffee | Present | |

| Perilla Seed Oil | Identified | [4] | |

| Cocoa Liquor | Higher concentration than di- and trimethylpyrazines | [8] | |

| Cocoa Wort | Detected | [6] | |

| 2-Isobutyl-3-methylpyrazine | Roasted Red Pepper Seed Oil | Identified | [9] |

| 2-Methoxy-3-isobutylpyrazine | Red Wines (Bordeaux) | 4 - 13 ng/L | [10][11] |

Experimental Protocols

Accurate quantification of pyrazines is essential for quality control and flavor research. The following are detailed methodologies for key experiments.

Protocol 1: Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the extraction and analysis of volatile and semi-volatile compounds from various food matrices.[4][6][12][13][14]

1. Sample Preparation:

-

Solid Samples (e.g., roasted cocoa beans, peanuts): Homogenize the sample to a fine powder. Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[12][15]

-

Liquid Samples (e.g., coffee, wine): Use the sample directly or after appropriate dilution. Pipette a specific volume into a headspace vial. For some matrices, the addition of NaCl can enhance the release of volatile compounds.[13]

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analog) to the vial for accurate quantification.[13]

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for trapping a broad range of pyrazines.[6][16]

-

Equilibration: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 10-30 minutes) to allow the volatile pyrazines to partition into the headspace.[13][17]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the analytes.[6]

3. GC-MS Analysis:

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

-

Gas Chromatography (GC):

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[15]

-

Oven Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[6]

-

4. Data Analysis:

-

Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the concentration of each pyrazine using a calibration curve prepared with analytical standards and the internal standard method to correct for variations.[15]

Protocol 2: Stable Isotope Dilution Assay (SIDA) for High Accuracy Quantification

SIDA is a highly accurate method for quantification, particularly in complex matrices like wine, as it compensates for matrix effects and analyte losses during sample preparation.[10][11][18][19]

1. Synthesis of Labeled Internal Standards:

-

Deuterated analogs of the target pyrazines (e.g., [2H3]-IBMP) are required as internal standards. These are typically synthesized in a laboratory.[16]

2. Sample Preparation:

-

Spike a known amount of the sample (e.g., wine) with a precise amount of the deuterated internal standard solution.

-

The extraction can be performed using methods like liquid-liquid extraction or solid-phase extraction (SPE) to isolate the pyrazines.

3. GC-MS Analysis:

-

The GC-MS conditions are similar to those described in Protocol 1.

-

The mass spectrometer is operated in SIM mode to monitor specific ions for both the native and the labeled pyrazines.

4. Quantification:

-

The concentration of the target pyrazine is calculated from the known concentration of the added internal standard and the measured ratio of the response of the native analyte to the labeled internal standard.

Mandatory Visualizations

Biosynthesis of Alkylpyrazines

The primary route for the formation of alkylpyrazines in food is the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating.[20][21][22][23] This complex cascade of reactions leads to the formation of a wide array of flavor and aroma compounds, including pyrazines.

A key step in pyrazine formation is the Strecker degradation of amino acids, which produces aldehydes and α-aminoketones. Two molecules of an α-aminoketone can then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic alkylpyrazine.

In addition to the Maillard reaction, some microorganisms are capable of biosynthesizing pyrazines. For instance, bacteria such as Bacillus subtilis can produce 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine from L-threonine.[24][25] This enzymatic pathway involves the conversion of L-threonine to aminoacetone, which then undergoes non-enzymatic cyclization and oxidation to form the pyrazine ring. This highlights that pyrazine formation is not limited to thermally processed foods but can also occur in fermented products. Pyrazines are also biosynthesized by some plants and insects, where they can act as signaling molecules.[26]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of roasting on pyrazine contents and oxidative stability of red pepper seed oil prior to its extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 21. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. perfumerflavorist.com [perfumerflavorist.com]

- 23. researchwithrutgers.com [researchwithrutgers.com]

- 24. journals.asm.org [journals.asm.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 2-Allyl-3-methylpyrazine-d3 as an Internal Standard in GC-MS Analysis

Introduction

Pyrazines are a class of volatile nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor profiles of many cooked, roasted, and fermented foods. Accurate quantification of these compounds is crucial in the food and beverage industry for quality control and product development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of pyrazines.[1] The use of a stable isotope-labeled internal standard is the "gold standard" for achieving accurate and precise quantification in GC-MS analysis, as it effectively compensates for variations during sample preparation and injection.[2] Deuterated pyrazines, such as 2-Allyl-3-methylpyrazine-d3, are ideal internal standards because they share similar chemical and physical properties with their corresponding non-deuterated analytes, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of 2-allyl-3-methylpyrazine and other similar pyrazines in various matrices.

Principle of Internal Standardization

An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis.[2] The IS should be chemically similar to the analyte of interest but not naturally present in the sample.[2] By comparing the peak area of the analyte to the peak area of the IS, variations in sample volume, injection volume, and instrument response can be corrected. Deuterated standards are particularly advantageous as they co-elute with the target analyte, experiencing similar matrix effects, but are easily differentiated by the mass spectrometer.[2]

Experimental Protocols

Protocol 1: Analysis of Pyrazines in Coffee Beans

This protocol describes the use of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for the extraction and quantification of volatile pyrazines in coffee beans.

1. Sample Preparation:

-

Weigh 2 grams of finely ground coffee beans into a 20 mL headspace vial.

-

Add a precise volume of a standard solution of this compound (e.g., 50 µL of a 1 µg/mL solution in methanol) to the vial to act as the internal standard.

-

Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Place the vial in a heating block or water bath and equilibrate the sample at 60°C for 15 minutes to allow the volatile compounds to partition into the headspace.[3]

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes to extract the analytes.[3]

3. GC-MS Analysis:

-

After extraction, immediately introduce the SPME fiber into the GC injector for thermal desorption of the analytes.

| GC-MS Parameter | Value |

| Injector | Splitless mode at 250°C[3] |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column[3] |

| Oven Temperature Program | Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 5 min[3] |

| Carrier Gas | Helium at a constant flow of 1 mL/min[3] |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300[3] |

| Monitored Ions (SIM mode) | 2-Allyl-3-methylpyrazine: m/z (target ion), m/z (qualifier ions) This compound: m/z (target ion + 3), m/z (qualifier ions) |

4. Quantification:

-

Construct a calibration curve by analyzing a series of standard solutions containing known concentrations of the target analyte(s) and a constant concentration of the internal standard, this compound.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, validation data for a GC-MS method using this compound as an internal standard for the quantification of 2-allyl-3-methylpyrazine.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9992 | ≥ 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL | - |

| Limit of Quantification (LOQ) | 0.15 ng/mL | - |

| Accuracy (Recovery %) | 98.5 - 103.2% | 80 - 120% |

| Precision (RSD %) | ||

| Intra-day | < 5% | < 15% |

| Inter-day | < 8% | < 15% |

Visualizations

Caption: Experimental workflow for pyrazine (B50134) analysis using HS-SPME-GC-MS.

References

Application Note: Quantitative Analysis of 2-Allyl-3-methylpyrazine in Food Matrices using a Stable Isotope Dilution Assay by GC-MS

Abstract

This application note details a robust and sensitive method for the quantification of 2-Allyl-3-methylpyrazine, a key flavor compound, in complex food matrices. The protocol employs a stable isotope dilution assay (IDA) utilizing 2-Allyl-3-methylpyrazine-d3 as the internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). This methodology ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry and drug development sectors where precise quantification of volatile organic compounds is critical.

Introduction

Pyrazines are a class of heterocyclic nitrogen-containing compounds that are significant contributors to the aroma and flavor of a wide variety of cooked and roasted foods.[1] Their formation is often associated with the Maillard reaction. 2-Allyl-3-methylpyrazine is a characteristic flavor compound with nutty, roasted, and earthy notes. Accurate quantification of such potent aroma compounds is crucial for food quality control, flavor development, and sensory analysis. Isotope dilution analysis is the gold standard for quantitative analysis, offering high precision and accuracy by using a stable isotope-labeled version of the analyte as an internal standard.[2][3] This application note provides a detailed protocol for the analysis of 2-Allyl-3-methylpyrazine using its deuterated analog (this compound) and GC-MS.

Experimental Workflow

Caption: Experimental workflow for the isotope dilution assay of 2-Allyl-3-methylpyrazine.

Materials and Reagents

-

Analytes: 2-Allyl-3-methylpyrazine (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Methanol (B129727) (GC grade), Dichloromethane (GC grade)[4]

-

Salts: Sodium chloride (analytical grade)

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or similar)[5][6]

-

Vials: 20 mL glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

SPME Autosampler: PAL3 Series II or equivalent

Table 1: GC-MS Operating Conditions

| Parameter | Value | Reference |

| GC Column | SUPELCOWAX® 10, 30 m x 0.25 mm ID, 0.25 µm film thickness | [5][6] |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | [2] |

| Injector | Splitless mode | [5] |

| Injector Temperature | 270 °C | [6] |

| Oven Program | Initial 40°C (hold 5 min), ramp at 4°C/min to 230°C, hold 5 min | [5][6] |

| MS Transfer Line Temp. | 250 °C | [7] |

| Ion Source | Electron Ionization (EI) at 70 eV | |

| Ion Source Temperature | 230 °C | [2][7] |

| Quadrupole Temperature | 150 °C | [2][7] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: SIM Parameters for Analyte and Internal Standard

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-Allyl-3-methylpyrazine | To be determined | 136 (M+) | 135, 95 |

| This compound | To be determined | 139 (M+) | 138, 98 |

| (Note: Retention times and ions should be confirmed by direct injection of standards.) |

Experimental Protocol

1. Preparation of Standard Solutions 1.1. Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Allyl-3-methylpyrazine and this compound in 10 mL of methanol, respectively. 1.2. Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of the analyte in methanol. 1.3. Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound primary stock solution in methanol to a final concentration appropriate for spiking all samples and calibration standards.

2. Sample Preparation and Extraction (HS-SPME) 2.1. Accurately weigh 3-5 g of the homogenized food sample into a 20 mL headspace vial.[2] 2.2. For solid or semi-solid matrices, add a specific volume of deionized water or saturated NaCl solution to create a consistent slurry and enhance the release of volatiles.[2] 2.3. Add a precise volume (e.g., 50 µL) of the internal standard spiking solution to the vial. 2.4. Immediately seal the vial with a magnetic screw cap. 2.5. Vortex the sample for 30 seconds to ensure thorough mixing. 2.6. Place the vial in the autosampler tray for incubation and extraction.

3. HS-SPME and GC-MS Analysis 3.1. Incubation/Equilibration: Incubate the sample vial at 65°C for 30 minutes with agitation to allow the volatile compounds to partition into the headspace.[6] 3.2. Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial for 20 minutes at the same temperature. 3.3. Desorption: Immediately after extraction, desorb the fiber in the GC injector at 270°C for 5 minutes in splitless mode.[6] 3.4. Start the GC-MS data acquisition program.

4. Calibration and Quantification 4.1. Prepare a calibration curve by analyzing a blank matrix spiked with increasing concentrations of the analyte standard and a constant concentration of the internal standard. 4.2. Process the data by integrating the peak areas of the quantifier ions for both 2-Allyl-3-methylpyrazine and this compound. 4.3. Calculate the peak area ratio (Analyte Area / Internal Standard Area). 4.4. Plot the peak area ratio against the concentration of the analyte to generate a linear regression calibration curve. 4.5. Quantify the amount of 2-Allyl-3-methylpyrazine in the unknown samples using the calculated peak area ratio and the calibration curve.

Data Presentation

Table 3: Representative Calibration and QC Data

| Parameter | Value |

| Calibration Range | 0.1 - 50 ng/mL (or µg/kg) |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

| (Note: These are typical performance characteristics and should be established during method validation.) |

Signaling Pathway and Logical Relationships

The underlying principle of the Isotope Dilution Assay is based on a direct proportional relationship.

References

Application Notes and Protocols: Profiling Coffee Flavor with 2-Allyl-3-methylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a critical class of volatile organic compounds that significantly contribute to the desirable nutty, roasted, and cocoa-like aromas in coffee.[1][2] Their formation is primarily a result of the Maillard reaction during the roasting of coffee beans.[1] The precise quantification of these compounds is essential for quality control, understanding flavor profiles, and developing new coffee products. Among the numerous pyrazines, alkylpyrazines are of particular interest due to their sensory impact.[3][4][5]

Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly accurate and reliable method for the quantification of volatile compounds like pyrazines in complex matrices such as coffee.[3][4][5] This technique utilizes a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The use of an internal standard like 2-Allyl-3-methylpyrazine-d3 allows for the precise correction of any analyte loss during sample preparation and analysis, leading to highly accurate quantification.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of its non-deuterated analogue and other related pyrazines in coffee samples.

Experimental Protocols

Overview of the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of pyrazines in coffee using SIDA-GC-MS.

Caption: Workflow for Pyrazine (B50134) Quantification using SIDA-GC-MS.

Materials and Reagents

-

Coffee Samples: Roasted and ground coffee beans.

-

Internal Standard: this compound solution of known concentration.

-

Calibration Standards: Solutions of 2-Allyl-3-methylpyrazine and other target pyrazines of interest at various concentrations.

-

Extraction Solvent: Deionized water. Studies have shown water to be a superior extraction solvent for pyrazines compared to dichloromethane.[3][4][5]

-

Glassware: Volumetric flasks, vials, pipettes, and syringes.

-

Filtration: Syringe filters (0.45 µm).

Sample Preparation

-

Weighing: Accurately weigh 1.0 g of ground coffee into a 50 mL centrifuge tube.

-

Spiking: Add a known amount of the this compound internal standard solution to the coffee sample.

-

Extraction: Add 20 mL of deionized water to the tube.

-

Agitation: Vigorously shake or vortex the mixture for 1 hour at room temperature to ensure thorough extraction.

-

Separation: Centrifuge the suspension at 5000 rpm for 10 minutes to pellet the coffee grounds.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for the native pyrazines and their deuterated internal standards. For example, for caffeine (B1668208) analysis using a similar method, the [M+H]+ ions of caffeine and caffeine-d3 (B161088) were recorded at m/z 195 and 198, respectively.[6] The specific ions for 2-Allyl-3-methylpyrazine and its d3 analogue would need to be determined based on their mass spectra.

Data Presentation and Analysis

Calibration

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the target pyrazines and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Quantification of Alkylpyrazines in Coffee Samples

The concentration of each pyrazine in the coffee samples can be calculated using the calibration curve. The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[3][4][5] Decaffeinated coffee samples have been found to contain lower amounts of alkylpyrazines.[3][4]

Table 1: Representative Concentrations of Key Alkylpyrazines in Roasted Coffee

| Pyrazine Compound | Concentration Range (mg/kg) in Regular Coffee[3][4] | Concentration Range (mg/kg) in Decaffeinated Coffee[3][4] | Aroma Contribution[1] |

| 2-Methylpyrazine | Most abundant | Lower than regular | Nutty, roasted |

| 2,5-Dimethylpyrazine | High | Lower than regular | Cocoa, roasted |

| 2,6-Dimethylpyrazine | High | Lower than regular | Nutty, roasted |

| 2-Ethylpyrazine | Moderate | Lower than regular | Earthy, nutty |

| 2-Ethyl-5-methylpyrazine | Moderate | Lower than regular | Coffee-like[7] |

| 2,3,5-Trimethylpyrazine | Moderate | Lower than regular | Roasted, nutty |

| 2-Ethyl-3-methylpyrazine | Low | Lower than regular | Nutty, roasted |

Signaling Pathways and Logical Relationships

The formation of pyrazines in coffee is a complex process driven by the Maillard reaction during roasting. This is not a biological signaling pathway but a series of chemical reactions. The logical relationship in the context of flavor profiling is the correlation between the concentration of specific pyrazines and the perceived aroma of the coffee.

Caption: Formation of Pyrazines and their Contribution to Coffee Aroma.

Conclusion

The use of this compound as an internal standard in a Stable Isotope Dilution Analysis with GC-MS provides a robust and accurate method for the quantification of key flavor compounds in coffee. This approach is invaluable for quality control in the coffee industry, for research into the nuances of coffee flavor, and for the development of new coffee products with specific desired aroma profiles. The detailed protocol provided herein offers a reliable starting point for researchers and scientists in this field.

References

- 1. coffeebasicspro.com [coffeebasicspro.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. New method for caffeine quantification by planar chromatography coupled with electropray ionization mass spectrometry using stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

HS-SPME-GC-MS method for pyrazines using a deuterated internal standard

Application Notes & Protocols

Topic: HS-SPME-GC-MS Method for Pyrazines Using a Deuterated Internal Standard

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant in the food, flavor, and pharmaceutical industries. They are key contributors to the desirable roasted, nutty, and toasted aromas in a variety of foods, including coffee, cocoa, and nuts, and are also important structural motifs in many pharmaceutical agents.[1] Accurate and precise quantification of pyrazines is crucial for quality control, flavor profiling, and research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like pyrazines.[1]

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. When coupled with GC-MS, HS-SPME provides a sensitive and efficient method for pyrazine (B50134) analysis. The use of a deuterated internal standard in a technique known as Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for accurate quantification.[2][3] Deuterated standards are chemically and physically very similar to their non-deuterated counterparts, ensuring they behave almost identically during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[3][4]

These application notes provide a detailed protocol for the quantitative analysis of pyrazines in a food matrix using HS-SPME-GC-MS with a deuterated internal standard.

Experimental Protocols

Protocol: Quantitative Analysis of Pyrazines in Coffee Beans using HS-SPME-GC-MS and a Deuterated Internal Standard

This protocol outlines a method for the extraction and quantification of key pyrazines in roasted coffee beans.

1. Materials and Reagents

-

Samples: Roasted coffee beans

-

Internal Standard: Deuterated pyrazine standard solution (e.g., [²H₃]-2-methylpyrazine, [²H₅]-2-ethyl-3,5-dimethylpyrazine). The choice of standard will depend on the target analytes.

-

Solvents: Methanol (for preparing standard solutions)

-

Equipment:

-

Coffee grinder

-

Analytical balance

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))[5][6][7]

-

SPME autosampler or manual holder

-

Heating block or water bath with agitation capabilities[1]

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

-

2. Sample Preparation

-

Grind the roasted coffee beans to a consistent particle size.

-

Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

-

Spike the sample with a known amount of the deuterated internal standard solution. The concentration of the internal standard should be in the mid-range of the expected analyte concentrations.

-

Immediately seal the vial with a magnetic screw cap.

3. HS-SPME Procedure

-

Place the sealed vial in a heating block or water bath.

-

Equilibration/Incubation: Equilibrate the sample at 60-80°C for 15-30 minutes with agitation.[1][8] This step allows the volatile pyrazines to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial.

-

Extraction Temperature and Time: Maintain the extraction temperature at 60-80°C for 20-50 minutes.[8][9] The optimal time and temperature may need to be determined experimentally for specific analytes and matrices.[5]

4. GC-MS Analysis

-

Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.

-

Injector Temperature: Set the injector temperature to 250°C.[7][10]

-

Desorption Time: A desorption time of 5-7 minutes is typically sufficient.[7][10]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor at least two characteristic ions for each target pyrazine and its deuterated internal standard.

-

5. Quantification

-

Create a calibration curve by analyzing a series of standards containing known concentrations of the target pyrazines and a constant concentration of the deuterated internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of the pyrazines in the samples using the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for Pyrazine Analysis using HS-SPME-GC-MS with Deuterated Internal Standards

| Analyte | Deuterated Internal Standard | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| Pyrazines (13 compounds) | [²H₆]-2-methyl-pyrazine | Edible Oil | 2–60 ng/g | 6–180 ng/g | 91.6–109.2 | [8] |

| Pyrazines (14 compounds) | Not specified | Perilla Seed Oil | 0.07–22.22 ng/g | Not specified | 94.6–107.92 | [9][11] |

| 2-methoxy-3,5-dimethylpyrazine (B149192) | Not specified | Drinking Water | 0.83 ng/mL | 2.5 ng/mL | Not specified | [12] |

| Alkylpyrazines | [²H₅]-2-ethyl-3,5-dimethylpyrazine, [²H₅]-2-ethyl-3,6-dimethylpyrazine, 2,3-diethyl-5-[²H₃]-methylpyrazine | Peanut Butter | Not specified | Not specified | Not specified | [2][3] |

Visualizations

Caption: Experimental workflow for HS-SPME-GC-MS analysis of pyrazines.

Caption: Logic of using a deuterated internal standard for accurate quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Pyrazines in Food and Beverage Matrices using UPLC-MS/MS with 2-Allyl-3-methylpyrazine-d3 Internal Standard

Application Note

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that play a significant role in the flavor and aroma profiles of a wide variety of food and beverage products.[1][2] Formed primarily through Maillard reactions and fermentation processes, they are key contributors to the desirable roasted, nutty, and toasted notes in coffee, cocoa, baked goods, and cooked meats.[3][4] The accurate quantification of pyrazines is crucial for quality control, flavor profiling, and process optimization in the food and beverage industry, as well as for safety assessment in drug development.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique for the sensitive and selective determination of pyrazines.[5][6] This method offers advantages over traditional gas chromatography-based approaches, particularly for less volatile or thermally labile pyrazine (B50134) derivatives. The use of a stable isotope-labeled internal standard, such as 2-Allyl-3-methylpyrazine-d3, is critical for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[7][8]

This application note provides a detailed protocol for the UPLC-MS/MS analysis of common pyrazines in food and beverage matrices using this compound as an internal standard.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of pyrazines from a liquid matrix such as coffee or a fermented beverage like Baijiu.[5]

-

Sample Dilution: Dilute 1 mL of the liquid sample with 9 mL of ultrapure water.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the diluted sample. The final concentration of the internal standard should be within the calibration range.

-

Filtration: Vortex the sample for 30 seconds and then filter it through a 0.22 µm syringe filter into a UPLC vial for analysis.[5]

For solid samples, a headspace solid-phase microextraction (HS-SPME) method followed by GC-MS is more common, but for UPLC-MS/MS analysis, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to extract the pyrazines into a suitable solvent prior to analysis.[3][4]

UPLC-MS/MS Analysis

The following UPLC-MS/MS conditions are a representative starting point and may require optimization for specific applications.

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to initial |

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 400 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

The following tables summarize typical quantitative data for pyrazines in different matrices and the MRM transitions used for their quantification.

Table 1: Typical Concentrations of Pyrazines in Food and Beverage Products [9]

| Pyrazine | Concentration Range (µg/L) in Soy Sauce Aroma Type Baijiu |

| 2,3,5,6-Tetramethylpyrazine | 475 - 1862 |

| 2,6-Dimethylpyrazine | 460 - 1590 |

| 2,3,5-Trimethylpyrazine | 317 - 1755 |

| 5-Ethyl-2,3-dimethylpyrazine | 0.8 - 12.5 |

| 2-Isobutyl-3-methylpyrazine | 1.0 - 5.9 |

| 2,3-Diethyl-5-methylpyrazine | 1.1 - 15.5 |

Table 2: MRM Transitions for Selected Pyrazines and Internal Standard [9]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Methylpyrazine | 95.1 | 54.1 | 25 | 20 |

| 2,5-Dimethylpyrazine | 109.1 | 68.1 | 30 | 20 |

| 2,3,5-Trimethylpyrazine | 123.1 | 82.1 | 30 | 25 |

| 2-Ethyl-5-methylpyrazine | 123.1 | 82.1 | 30 | 25 |

| 2,3,5,6-Tetramethylpyrazine | 137.1 | 96.1 | 30 | 25 |

| This compound (IS) | 138.1 | 97.1 | 30 | 22 |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Protocol for the Accurate Quantification of 2-Allyl-3-methylpyrazine in Complex Matrices using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis, particularly in the fields of food science, flavor chemistry, and metabolic studies.

Principle and Application

This document provides a detailed protocol for the use of 2-Allyl-3-methylpyrazine-d3 as an internal standard (IS) for the accurate and precise quantification of its non-deuterated analogue, 2-Allyl-3-methylpyrazine, in complex sample matrices. 2-Allyl-3-methylpyrazine is a volatile, nitrogen-containing heterocyclic compound known for its nutty, roasted, and cocoa-like aroma, making it a key flavor component in various foods.

The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is considered the gold standard in quantitative mass spectrometry.[1][2] This method, known as isotope dilution mass spectrometry (IDMS), relies on the near-identical chemical and physical properties of the analyte and the internal standard. Because they behave similarly during sample extraction, derivatization, and chromatographic separation, the ratio of the analyte to the internal standard remains constant, correcting for variations in sample preparation recovery and instrument response.[1][3][4] The analyte and the deuterated standard are easily distinguished by their mass-to-charge (m/z) ratio in the mass spectrometer.[1]

This protocol is applicable for analyses utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

Materials and Reagents

-

Analyte: 2-Allyl-3-methylpyrazine (Purity ≥ 98%)

-

Internal Standard: this compound (Purity ≥ 98%, Deuterium incorporation ≥ 98%)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all HPLC or GC grade

-

Reagents: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄), Sodium Chloride (NaCl)

-

Equipment:

-

Analytical Balance (4-decimal place)

-

Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL, 50 mL)

-

Micropipettes (adjustable volume)

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

-

Autosampler vials with inserts

-

Experimental Protocol

This protocol outlines the preparation of standards, sample spiking, extraction, and analysis.

3.1 Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Allyl-3-methylpyrazine into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This is the Analyte Stock .

-

Internal Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This is the IS Stock .

-

Internal Standard Working Solution (10 µg/mL): Pipette 500 µL of the IS Stock into a 50 mL volumetric flask and bring to volume with methanol. This is the IS Working Solution . Store all stock and working solutions at 4°C in amber vials.

3.2 Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking a blank matrix (e.g., water or a control food extract) with the analyte stock and a constant amount of the internal standard working solution.

| Standard Level | Volume of Analyte Stock (µL) | Final Volume (mL) | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) |

| CAL 1 | 2.5 | 10 | 25 | 100 |

| CAL 2 | 5.0 | 10 | 50 | 100 |

| CAL 3 | 10.0 | 10 | 100 | 100 |

| CAL 4 | 25.0 | 10 | 250 | 100 |

| CAL 5 | 50.0 | 10 | 500 | 100 |

| CAL 6 | 100.0 | 10 | 1000 | 100 |

To prepare CAL 5 (500 ng/mL): In a 10 mL volumetric flask, add 50 µL of the 1.0 mg/mL Analyte Stock and 100 µL of the 10 µg/mL IS Working Solution. Bring to volume with the blank matrix.

3.3 Sample Preparation and Spiking

-

Sample Measurement: Homogenize the sample if it is a solid. Accurately weigh 1.0 g of the homogenized sample (or pipette 1.0 mL if liquid) into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the IS Working Solution (10 µg/mL) to each sample, blank, and QC sample at the very beginning of the extraction process. This results in a final IS concentration of 100 ng/mL, assuming a final extraction volume of 10 mL.

-

Vortex: Briefly vortex the tube to ensure the IS is distributed throughout the sample matrix.

-

Extraction (Liquid-Liquid Extraction Example):

-

Add 5 mL of Dichloromethane (DCM) to the tube.

-

Add 1 g of NaCl to facilitate phase separation.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean tube.

-

Repeat the extraction with another 5 mL of DCM.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined organic extract through a small column containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

-

Gently evaporate the solvent under a stream of nitrogen to a final volume of 1.0 mL.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

-

3.4 GC-MS Analysis Parameters (Example)

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)

-

Injection: 1 µL, Splitless mode

-

Inlet Temp: 250°C

-

Oven Program: 40°C hold for 2 min, ramp to 180°C at 10°C/min, then to 280°C at 25°C/min, hold for 5 min.

-

MS Transfer Line: 280°C

-

Ion Source Temp: 230°C

-

Mode: Selected Ion Monitoring (SIM)

-

Analyte (2-Allyl-3-methylpyrazine): Monitor characteristic ions (e.g., m/z 134, 119).

-

IS (this compound): Monitor characteristic ions (e.g., m/z 137, 122).

-

Note: Specific ions should be confirmed by analyzing a pure standard.

-

Data Presentation and Analysis

4.1 Calibration Curve

Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each calibration standard. Construct a calibration curve by plotting the response ratio against the analyte concentration. Perform a linear regression to obtain the equation (y = mx + c) and the coefficient of determination (R²), which should be ≥ 0.995.

Table 1: Example Calibration Curve Data

| Standard Level | Concentration (ng/mL) | Analyte Area | IS Area | Response Ratio |

|---|---|---|---|---|

| CAL 1 | 25 | 15,500 | 305,000 | 0.051 |

| CAL 2 | 50 | 32,000 | 310,000 | 0.103 |

| CAL 3 | 100 | 65,000 | 308,000 | 0.211 |

| CAL 4 | 250 | 161,000 | 302,000 | 0.533 |

| CAL 5 | 500 | 325,000 | 309,000 | 1.052 |

| CAL 6 | 1000 | 645,000 | 306,000 | 2.108 |

4.2 Sample Quantification

Calculate the response ratio for each unknown sample. Use the regression equation from the calibration curve to determine the concentration of 2-Allyl-3-methylpyrazine in the sample extract.

Table 2: Example Sample Quantification

| Sample ID | Analyte Area | IS Area | Response Ratio | Calculated Conc. (ng/mL) | Final Conc. (ng/g) |

|---|---|---|---|---|---|

| Sample 1 | 215,400 | 307,800 | 0.699 | 332.5 | 332.5 |

| Sample 2 | 45,800 | 311,200 | 0.147 | 70.1 | 70.1 |

| QC | 158,900 | 305,500 | 0.520 | 247.3 | 247.3 |

Final concentration is adjusted for the initial sample weight and final extract volume.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for sample analysis using the internal standard spiking method.

Caption: Workflow for quantification of 2-Allyl-3-methylpyrazine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Analysis of 2-Allyl-3-methylpyrazine-d3 by GC-MS